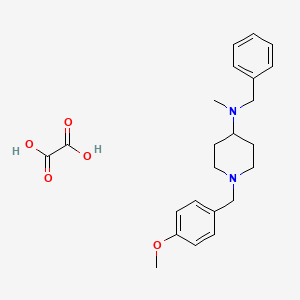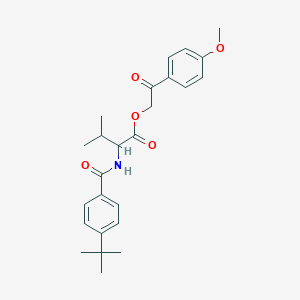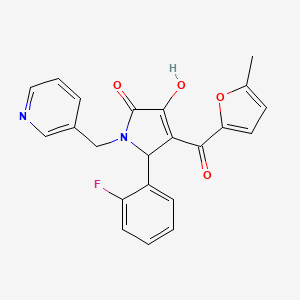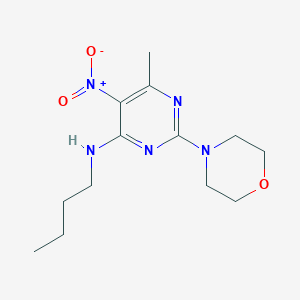![molecular formula C28H36N4O B3967926 4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3967926.png)
4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide
Übersicht
Beschreibung
4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide, also known as A-381393, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide selectively binds to the α7 nAChR and inhibits its activity, leading to a decrease in the release of pro-inflammatory cytokines and a reduction in pain and inflammation. Furthermore, this compound has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in addiction and mood disorders.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain and inflammation in animal models of neuropathic pain and arthritis. Additionally, this compound has been shown to reduce nicotine self-administration in rats, suggesting its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide is its selectivity for the α7 nAChR, which makes it a useful tool for studying the physiological and pathological processes involving this receptor subtype. However, one of the limitations of this compound is its relatively low potency, which may require higher doses for therapeutic effects.
Zukünftige Richtungen
Several future directions for research on 4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound on the α7 nAChR and its downstream signaling pathways. Secondly, the potential therapeutic applications of this compound in other medical conditions, such as mood disorders and neurodegenerative diseases, should be explored. Finally, the development of more potent and selective α7 nAChR antagonists based on the structure of this compound may lead to the discovery of new therapeutic agents for various medical conditions.
Conclusion
In conclusion, this compound is a compound with significant potential for therapeutic applications in various medical conditions, including pain, addiction, and neurological disorders. Its selectivity for the α7 nAChR makes it a useful tool for studying the physiological and pathological processes involving this receptor subtype. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, addiction, and neurological disorders. In preclinical studies, this compound has been shown to selectively block the activity of the nicotinic acetylcholine receptor subtype α7 (α7 nAChR), which is involved in several physiological processes, including learning, memory, and inflammation.
Eigenschaften
IUPAC Name |
4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O/c33-28(30-18-19-2-1-9-29-17-19)22-3-5-26(6-4-22)32-10-7-25(8-11-32)31-27-23-13-20-12-21(15-23)16-24(27)14-20/h1-6,9,17,20-21,23-25,27,31H,7-8,10-16,18H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLZOLFOMSMABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2C3CC4CC(C3)CC2C4)C5=CC=C(C=C5)C(=O)NCC6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B3967852.png)
![4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967860.png)
![1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967868.png)


![N-methyl-5-[3-(1-pyrrolidin-1-ylethyl)phenyl]-2-furamide](/img/structure/B3967896.png)
![4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B3967903.png)

![ethyl 2-[4-(pyrimidin-5-ylmethyl)piperazin-1-yl]nicotinate](/img/structure/B3967929.png)
![3-[2-(4-phenyl-1H-imidazol-5-yl)-1H-pyrrol-1-yl]pyridine](/img/structure/B3967932.png)
![17-[2-chloro-5-(trifluoromethyl)phenyl]-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3967939.png)
![methyl 2-(methoxymethyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3967944.png)

